molecular formula C14H23N5 B6774611 N-[(1-cyclopropylpiperidin-2-yl)methyl]-5,6-dimethyl-1,2,4-triazin-3-amine

N-[(1-cyclopropylpiperidin-2-yl)methyl]-5,6-dimethyl-1,2,4-triazin-3-amine

Cat. No.: B6774611
M. Wt: 261.37 g/mol
InChI Key: PXDQLDPXMUMCMU-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylpiperidin-2-yl)methyl]-5,6-dimethyl-1,2,4-triazin-3-amine is a synthetic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a cyclopropylpiperidine moiety and a triazine ring

Properties

IUPAC Name

N-[(1-cyclopropylpiperidin-2-yl)methyl]-5,6-dimethyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5/c1-10-11(2)17-18-14(16-10)15-9-13-5-3-4-8-19(13)12-6-7-12/h12-13H,3-9H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDQLDPXMUMCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)NCC2CCCCN2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylpiperidin-2-yl)methyl]-5,6-dimethyl-1,2,4-triazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpiperidine Moiety: This step involves the cyclization of a suitable precursor to form the cyclopropylpiperidine ring.

    Attachment of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where a suitable triazine precursor reacts with the cyclopropylpiperidine intermediate.

    Final Coupling: The final step involves coupling the cyclopropylpiperidine-triazine intermediate with an amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylpiperidin-2-yl)methyl]-5,6-dimethyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylpiperidin-2-yl)methyl]-5,6-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopropylpiperidin-2-yl)methyl]-5,6-dimethyl-1,2,4-triazin-3-amine: can be compared with other triazine derivatives and piperidine-containing compounds.

    Similar Compounds: Triazine derivatives such as melamine and piperidine derivatives like piperidine-4-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopropylpiperidine moiety and a triazine ring, which imparts distinct chemical and biological properties.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully explore its potential in various fields.

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